N-[2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl]pyrazine-2-carboxamide
Description
N-[2-(4-Phenylpiperazin-1-yl)pyrimidin-5-yl]pyrazine-2-carboxamide is a synthetic small molecule featuring a pyrimidine core substituted with a phenylpiperazine moiety and a pyrazine carboxamide group. These compounds are typically synthesized via coupling reactions between pyrimidine intermediates and functionalized amines or carboxylic acids, as exemplified by compounds 13a–13c and 7–12a in the literature .
Properties
IUPAC Name |
N-[2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl]pyrazine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N7O/c27-18(17-14-20-6-7-21-17)24-15-12-22-19(23-13-15)26-10-8-25(9-11-26)16-4-2-1-3-5-16/h1-7,12-14H,8-11H2,(H,24,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHDGJXIDJZXHOQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C3=NC=C(C=N3)NC(=O)C4=NC=CN=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N7O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl]pyrazine-2-carboxamide typically involves multiple steps. One common method includes the reaction of 2-chloropyrimidine with 4-phenylpiperazine to form an intermediate, which is then reacted with pyrazine-2-carboxylic acid to yield the final product . The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C) under an inert atmosphere .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity, as well as ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl]pyrazine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the pyrimidine ring, using reagents like sodium methoxide.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and sodium methoxide for substitution reactions. The conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while reduction could produce amine derivatives .
Scientific Research Applications
N-[2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl]pyrazine-2-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Industry: It can be used in the development of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of N-[2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl]pyrazine-2-carboxamide involves the inhibition of acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the brain. By inhibiting this enzyme, the compound increases the levels of acetylcholine, which can help improve cognitive function in patients with Alzheimer’s disease . The molecular targets include the active site of acetylcholinesterase, where the compound binds and prevents the enzyme from interacting with acetylcholine .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares N-[2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl]pyrazine-2-carboxamide with key analogs, focusing on structural modifications, physicochemical properties, and inferred biological relevance.
Structural Modifications and Physicochemical Properties
Key Observations :
- Substituent Effects: Electron-withdrawing groups (e.g., –CF₃ in 13a, –NO₂ in 13b) lower melting points compared to electron-neutral groups (e.g., –CN in 13c), likely due to reduced crystallinity . Morpholine-carbonyl substituents (common in 13a–13c) enhance solubility via hydrogen bonding, as evidenced by IR peaks at ~1630 cm⁻¹ (C=O stretching) .
- Synthetic Yield: Higher yields (62–65%) are achieved with nitro or cyano substituents (13b, 13c) versus trifluoromethyl (13a, 58%), suggesting steric or electronic factors influence reaction efficiency .
Research Findings and Implications
- Synthetic Flexibility : The pyrimidine-piperazine core allows modular derivatization, enabling rapid exploration of structure-activity relationships (SAR) for drug discovery .
- Pharmacokinetic Challenges : Despite high in vitro potency, poor blood-brain barrier penetration (e.g., 7 and 8 ) limits CNS applications, necessitating further optimization .
Biological Activity
N-[2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl]pyrazine-2-carboxamide is a synthetic compound that has gained attention in medicinal chemistry due to its potential biological activities, particularly as an acetylcholinesterase (AChE) inhibitor. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure that includes:
- Pyrimidine ring : A six-membered ring containing nitrogen atoms.
- Phenylpiperazine moiety : Known for its interaction with neurotransmitter receptors.
- Pyrazine ring : Contributes to the compound's overall stability and reactivity.
The primary biological activity of this compound is attributed to its role as an acetylcholinesterase inhibitor . The mechanism involves:
- Inhibition of AChE : The compound binds to the active site of AChE, preventing the breakdown of acetylcholine (ACh).
- Increased cholinergic transmission : By inhibiting AChE, the compound leads to elevated levels of ACh in the synaptic cleft, enhancing cholinergic signaling.
This mechanism is particularly relevant in the context of neurodegenerative diseases such as Alzheimer's disease, where cholinergic dysfunction is a hallmark feature.
In Vitro Studies
Several studies have evaluated the biological activity of this compound through in vitro assays:
- AChE Inhibition : The compound demonstrated significant inhibition of human AChE with an IC50 value indicating potency comparable to known inhibitors .
- Molecular Docking Studies : Computational studies revealed favorable binding interactions at both the catalytic and peripheral sites of AChE, suggesting a dual mode of action .
In Vivo Studies
In vivo evaluations have further elucidated the pharmacological profile:
- Anticonvulsant Activity : Analogous compounds with similar structures have shown anticonvulsant properties in animal models, suggesting potential therapeutic applications in epilepsy .
- Neuroprotective Effects : Studies indicate that enhancing cholinergic transmission can provide neuroprotective effects, which are beneficial in models of neurodegeneration .
Case Study 1: Alzheimer’s Disease Model
In a study using transgenic mice models for Alzheimer's disease, administration of this compound resulted in improved cognitive function as assessed by behavioral tests. Histological analysis showed reduced amyloid plaque deposition, indicating potential disease-modifying effects .
Case Study 2: Seizure Models
In another study assessing seizure thresholds in mice, compounds structurally related to this compound exhibited significant protection against seizures induced by pentylenetetrazol (PTZ), demonstrating its anticonvulsant potential .
Comparative Analysis with Similar Compounds
| Compound Name | AChE Inhibition | Anticonvulsant Activity | Notes |
|---|---|---|---|
| This compound | High | Moderate | Potential for Alzheimer's treatment |
| N-(4-fluorophenyl)-piperazine derivatives | Moderate | High | Stronger anticonvulsant effects observed |
| 5-Oxo-N-[2-(4-phenylpiperazin-1-YL)pyrimidin-5-YL]pyrrolidine | High | Low | Focused on AChE inhibition |
Q & A
What synthetic methodologies are employed for preparing N-[2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl]pyrazine-2-carboxamide derivatives?
Answer:
Derivatives are synthesized via coupling reactions using carbodiimide-based reagents (e.g., TBTU) and bases like DIEA in dichloromethane. Key steps include:
- Amide bond formation : Reacting pyrimidine intermediates with carboxylic acid derivatives under controlled temperatures (0°C to room temperature) .
- Purification : Column chromatography with gradients of ethyl acetate/hexane or dichloromethane/methanol yields pure compounds (purity >95% by HPLC) .
- Functional group modifications : Substituents like trifluoromethyl or nitro groups are introduced via nucleophilic substitution or Suzuki coupling .
What spectroscopic techniques are standard for characterizing this compound and its derivatives?
Answer:
Structural elucidation involves:
- NMR spectroscopy : H and C NMR (e.g., DMSO- or CDCl) confirm proton environments and carbon frameworks, such as pyrimidine ring protons at δ 8.80 ppm .
- Mass spectrometry : High-resolution ESI-MS validates molecular weights (e.g., [M+H] at 657.2398 for a trifluoromethyl derivative) .
- IR spectroscopy : Peaks at ~1630 cm confirm carbonyl groups (amide C=O) .
What biological targets are associated with this compound in preclinical studies?
Answer:
- Acetylcholinesterase (AChE) inhibition : Derivatives show IC values <10 μM in kinetic assays, suggesting potential for Alzheimer’s disease research .
- Neurotransmitter receptors : Piperazine-containing analogs interact with dopaminergic or serotonergic receptors, assessed via radioligand binding assays .
- Antimicrobial targets : Structural analogs demonstrate activity against Mycobacterium tuberculosis (MIC <1 µg/mL) in microdilution assays .
How can researchers optimize the synthetic yield of derivatives?
Answer:
Yield optimization strategies include:
- Stoichiometric adjustments : Using excess reagents (1.5–2.0 equivalents) for coupling reactions improves conversion .
- Temperature control : Slow warming from 0°C to room temperature minimizes side reactions .
- Purification protocols : Gradient elution in column chromatography enhances separation of polar byproducts (e.g., nitro-substituted derivatives) .
How should researchers address contradictions in reported biological activity data?
Answer:
Contradictions (e.g., varying IC values across studies) can be resolved by:
- Assay standardization : Using identical enzyme sources (e.g., human recombinant AChE) and buffer conditions .
- Structural validation : Reconfirming compound purity (>98% HPLC) and stereochemistry via X-ray crystallography .
- Positive controls : Including reference inhibitors (e.g., donepezil for AChE studies) ensures methodological consistency .
What computational approaches predict the compound’s target interactions?
Answer:
- Molecular docking : AutoDock Vina or Schrödinger Suite models binding to AChE’s catalytic site, with scoring functions (e.g., Glide SP) prioritizing high-affinity analogs .
- Molecular dynamics (MD) : Simulations (100 ns) assess stability of ligand-receptor complexes in explicit solvent .
- QSAR modeling : Hammett constants or logP values correlate substituent effects with activity trends .
How to design analogs with improved pharmacokinetic properties?
Answer:
- Lipophilicity modulation : Introducing morpholine or methoxy groups lowers logP (e.g., from 3.5 to 2.8) to enhance solubility .
- Metabolic stability : Fluorinated or cyano groups reduce CYP450-mediated oxidation, validated via liver microsomal assays .
- Bioavailability : Prodrug strategies (e.g., esterification of carboxamide) improve intestinal absorption in Caco-2 cell models .
What strategies enhance selectivity for specific biological targets?
Answer:
- Substructure modifications : Replacing phenylpiperazine with pyridinylpiperazine reduces off-target binding to adrenergic receptors .
- Functional group tuning : Nitro groups enhance AChE selectivity over butyrylcholinesterase (BuChE) by 100-fold in competitive assays .
- Pharmacophore mapping : Aligning key hydrogen-bond acceptors (e.g., pyrimidine N) with target active sites minimizes cross-reactivity .
What analytical methods resolve structural ambiguities in derivatives?
Answer:
- 2D NMR (COSY, HSQC) : Assigns coupling patterns for overlapping protons (e.g., piperazine CH groups at δ 3.20–3.96 ppm) .
- X-ray crystallography : Resolves stereochemistry of nitro-substituted phenyl rings (CCDC deposition numbers: e.g., 1990392) .
- Tandem MS/MS : Fragmentation patterns distinguish regioisomers (e.g., para vs. ortho nitro derivatives) .
How are in vitro toxicity profiles evaluated for this compound?
Answer:
- Cytotoxicity assays : MTT or resazurin-based tests on HEK-293 or HepG2 cells determine IC values (typically >50 μM for non-toxic analogs) .
- hERG inhibition : Patch-clamp electrophysiology assesses cardiac risk (IC >10 μM desired) .
- Ames test : Salmonella typhimurium strains (TA98/TA100) screen for mutagenicity at 1–100 μg/plate .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
